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molecular formula C7H12O6 B598546 Diethyl 2-oxomalonate hydrate CAS No. 133318-40-8

Diethyl 2-oxomalonate hydrate

Cat. No. B598546
M. Wt: 192.167
InChI Key: OEWWEABZDCFLPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859803B2

Procedure details

To a 100 mL four-necked flask equipped with a mechanical stirrer, a dropping funnel and a thermometer, 49.6 g (0.137 mole) of 25% sodium chlorite aqueous solution, and then 2.6 mL (0.046 mole) of acetic acid were slowly added. The pH in the reaction system was pH 4.4. Furthermore, 10 g (0.062 mole) diethyl malonate was slowly added under room temperature, and then the mixture was stirred under room temperature for 3 hours, and then 49 mL ethyl acetate was added to the reaction system to separate the liquids. The organic layer was separated, and ethyl acetate was distilled off under reduced pressure, to give 11.6 g of diethyl ketomalonate hydrate (melting point: 54.6 to 56.9° C.) (97% yield rate).
Quantity
49.6 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
49 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl([O-])=[O:2].[Na+].C(O)(=[O:7])C.[C:9]([O:17][CH2:18][CH3:19])(=[O:16])[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12]>C(OCC)(=O)C>[OH2:2].[O:7]=[C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:9]([O:17][CH2:18][CH3:19])=[O:16] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
49.6 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
2.6 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Three
Name
Quantity
49 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 100 mL four-necked flask equipped with a mechanical stirrer, a dropping funnel
CUSTOM
Type
CUSTOM
Details
to separate the liquids
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DISTILLATION
Type
DISTILLATION
Details
ethyl acetate was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O.O=C(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 11.6 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 131.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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